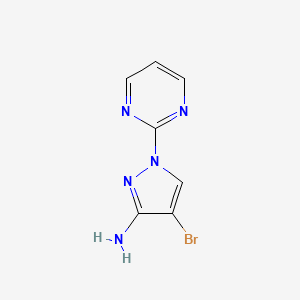

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Descripción

Propiedades

IUPAC Name |

4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUWREGROFVVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Formation and Bromination

A closely related synthesis reported in patent CN112079781A describes the preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine, which shares structural similarity with the target compound, particularly in the pyrazole bromination and amination steps. The methodology can be adapted for 4-bromo substitution and pyrimidinyl substitution as follows:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Condensation to form hydroxy-pyrazole ester | Diethyl butynedioate + methylhydrazine | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of hydroxy-pyrazole ester | Tribromooxyphosphorus (brominating agent) | Selective bromination at pyrazole ring |

| 3 | Hydrolysis of ester to acid | Sodium hydroxide in ethanol, room temperature | Converts ester to carboxylic acid |

| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol in DMF at 100 °C | Protects amine as carbamate intermediate |

| 5 | Deprotection to amine | Trifluoroacetic acid in dichloromethane, room temperature | Yields pyrazol-3-amine |

This route avoids hazardous reagents like n-butyl lithium and cyanogen bromide, offering safer and scalable synthesis.

Pyrimidin-2-yl Substitution at N-1 Position

The attachment of the pyrimidin-2-yl group at the N-1 position of the pyrazole ring is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

- Nucleophilic substitution : Using 2-halopyrimidine derivatives reacting with pyrazol-3-amine under basic conditions can afford the N-1 substituted product.

- Suzuki coupling : Although more common for aryl-aryl bonds, Suzuki-type cross-coupling can be employed if the pyrazole is suitably functionalized (e.g., boronic acid or halide derivatives) and the pyrimidine bears a complementary coupling partner.

A relevant example from the literature involves the synthesis of pyrazolylpyrimidine derivatives where the pyrazole ring is linked to the pyrimidine ring, characterized by IR, NMR, and mass spectrometry, demonstrating the feasibility of such coupling.

Detailed Synthetic Procedure (Adapted and Integrated)

Below is a stepwise procedure integrating the above strategies for preparing 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine:

| Step No. | Description | Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-3-aminopyrazole intermediate | Starting from diethyl butynedioate and hydrazine derivatives; bromination with tribromooxyphosphorus | Formation of 4-bromo-pyrazole with carboxylate group |

| 2 | Hydrolysis to carboxylic acid | NaOH in ethanol, room temp | Conversion to 4-bromo-pyrazole-3-carboxylic acid |

| 3 | Conversion to carbamate intermediate | Azido dimethyl phosphate + tert-butyl alcohol in DMF, 100 °C | Protection of amino group as carbamate |

| 4 | Deprotection to free amine | Trifluoroacetic acid in dichloromethane, room temp | 4-bromo-1H-pyrazol-3-amine |

| 5 | N-1 substitution with pyrimidin-2-yl group | Reaction of 4-bromo-1H-pyrazol-3-amine with 2-halopyrimidine under basic conditions or Pd-catalyzed coupling | Formation of this compound |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Bromination agent | Tribromooxyphosphorus | Selective bromination, avoids toxic cyanogen bromide |

| Hydrolysis | 10% NaOH in ethanol, RT | Mild conditions, good yield |

| Carbamate formation | DMF solvent, 100 °C, tert-butyl alcohol and azido dimethyl phosphate | Efficient protection step |

| Deprotection | 50% trifluoroacetic acid in DCM, RT | Mild acidolysis |

| Coupling | Pd catalyst, inert atmosphere, 90 °C, 24 h (for Suzuki) or nucleophilic substitution with base | Ensures high coupling efficiency |

Research Findings and Advantages

- The synthetic route avoids highly toxic reagents such as cyanogen bromide and n-butyl lithium, enhancing safety and scalability.

- The use of tribromooxyphosphorus allows regioselective bromination on the pyrazole ring.

- Carbamate protection facilitates handling and purification of intermediates.

- The coupling of the pyrazole amine with pyrimidinyl derivatives can be achieved via classical nucleophilic substitution or modern cross-coupling methods, offering flexibility depending on available substrates.

- The overall process uses readily available and inexpensive starting materials, with relatively mild reaction conditions, making it suitable for laboratory and industrial scale synthesis.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Pyrazole synthesis | Condensation of diethyl butynedioate with hydrazine derivatives | Simple, high yield | Requires control of condensation conditions |

| Bromination | Using tribromooxyphosphorus | Safe, selective | Requires handling of brominating agent |

| Amination | Carbamate protection and deprotection | Facilitates purification | Additional steps increase time |

| Pyrimidinyl coupling | Nucleophilic substitution or Pd-catalyzed coupling | Versatile, high yield | Pd catalysts may be costly |

| Overall process | Multi-step synthesis with mild conditions | Scalable, safe, cost-effective | Multi-step process requires optimization |

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine with structurally analogous brominated pyrazole derivatives, highlighting substituent variations, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Aromatic vs. Aliphatic Groups : Pyrimidin-2-yl (heteroaromatic) substituents (as in the parent compound) may improve binding to biological targets compared to aliphatic groups like 3-methylbutan-2-yl (MW 256.11, ).

- Halogen Incorporation : Bromine at position 4 is consistent across analogs, but additional halogens (e.g., iodine in or chlorine in ) alter molecular weight and electronic properties. Fluorine in enhances lipophilicity, critical for blood-brain barrier penetration.

Synthetic Routes :

- Palladium-catalyzed amination () is a common method for introducing pyrimidine or aryl groups .

- Substituted benzyl groups (e.g., 4-iodobenzyl in ) are often installed via alkylation or nucleophilic substitution.

Applications :

- Medicinal Chemistry : Pyrimidine-containing analogs (e.g., parent compound) are hypothesized to target kinases or GPCRs due to their resemblance to ATP .

- Material Science : Thiophene- or iodine-substituted derivatives () may serve as ligands in catalysis or components in organic electronics.

Physical Properties: Higher molecular weights (e.g., 378.01 in ) correlate with decreased solubility, necessitating formulation adjustments.

Actividad Biológica

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through various methods involving the reaction of 4-bromo-1H-pyrazole with pyrimidine derivatives. The synthetic routes often aim to optimize yield and purity, with reported purities exceeding 95% in commercial samples .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation across various cancer types:

- Mechanism of Action : Compounds such as this compound may exert their effects by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against a range of cancer cell lines, indicating a promising therapeutic profile .

| Compound | Cancer Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | 0.127 | CDK2 Inhibition |

| 4-Bromo-Pyrazole Derivative | HepG2 (Liver Cancer) | 0.560 | Apoptosis Induction |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains:

- Antibacterial Effects : Research has shown that similar pyrazole compounds can demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating moderate to high efficacy .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Moderate |

Study on Anticancer Efficacy

A study focusing on a series of pyrazole derivatives revealed that compounds structurally related to this compound exhibited potent CDK2 inhibitory activity with selectivity over other kinases. This selectivity is crucial for minimizing side effects during treatment .

Synergistic Effects with Chemotherapy

In vitro studies have explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity in breast cancer cell lines when these compounds were used in conjunction with conventional therapies, suggesting potential for improved treatment regimens .

Q & A

Q. What are the key synthetic routes for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves bromination and coupling steps. A common approach includes:

- Step 1 : Bromination of a precursor pyrazole at the 4-position using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 0–25°C) .

- Step 2 : Coupling the brominated pyrazole with a pyrimidine derivative via Buchwald-Hartwig or Ullmann reactions. Copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base are often used in DMSO at 35–50°C .

Optimization : Adjusting reaction time (24–48 hours), temperature, and catalyst loading can improve yields. Purity is enhanced via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding with the amine group) .

- NMR spectroscopy : NMR peaks at δ 6.5–8.5 ppm (pyrimidine protons) and δ 5.0–6.0 ppm (pyrazole NH) verify substituent positions. NMR confirms sp carbons in the heterocycles .

- HRMS : Exact mass matching (e.g., [M+H] at m/z 254.01) ensures molecular formula accuracy .

Q. What are the common substitution reactions involving the bromine atom?

The bromine at C4 is reactive in:

- Nucleophilic aromatic substitution (SNAr) : Amines or thiols replace Br in polar aprotic solvents (e.g., DMF) with KCO as a base .

- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids form biaryl derivatives using Pd catalysts .

Note : Electron-withdrawing pyrimidine groups enhance Br reactivity compared to alkyl-substituted pyrazoles .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity in drug discovery?

- DFT calculations : Assess charge distribution (e.g., bromine’s σ-hole for halogen bonding) and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock. The pyrimidine ring’s planarity and NH group often form hydrogen bonds with active-site residues .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cell-specific effects .

- Metabolic stability tests : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) causes false negatives in viability assays .

- Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to confirm selectivity for kinases or antimicrobial targets .

Q. How does the pyrimidine substituent influence photophysical properties for material science applications?

- UV-Vis spectroscopy : The pyrimidine ring extends conjugation, shifting absorption maxima to ~300 nm (π→π transitions) .

- Fluorescence quenching : Electron-deficient pyrimidines reduce emission intensity, useful in sensor design. Compare with methyl- or methoxy-substituted analogs to quantify effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrazole formation to control stereochemistry .

- Purification : Simulated moving bed (SMB) chromatography or crystallization with chiral auxiliaries (e.g., tartaric acid) ensures >99% enantiomeric excess .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.